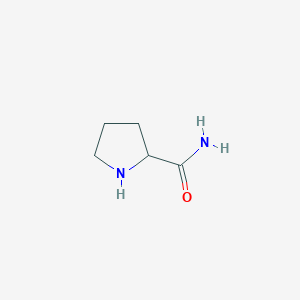
ピロリジン-2-カルボキサミド
説明
Pyrrolidine-2-carboxamide is a compound with the molecular formula C5H10N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It has been used in the development of compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-5-one-2-carboxamides has been developed via a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization of the resultant N-substituted-2-allenamides with KO t-Bu at room temperature .Molecular Structure Analysis
The molecular structure of Pyrrolidine-2-carboxamide shows an S configuration, in which the pyrrolidinone ring is twisted with respect to the phenyl plane, making a dihedral angle of 70.73° . In the crystal, molecules are linked by N—H⋯O hydrogen bonds, building up a layer parallel to (001) .Chemical Reactions Analysis
Pyrrolidine derivatives have been used in various chemical reactions. For instance, they have been used in the Michael addition, which was achieved with the most hindered catalyst (S)-N-tritylpyrrolidine-2-carboxamide .Physical And Chemical Properties Analysis
Pyrrolidine-2-carboxamide has a molecular weight of 114.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 114.079312947 g/mol .科学的研究の応用
創薬と医薬品化学
抗がん研究
不斉合成
神経疾患と受容体
有機触媒と合成戦略
作用機序
Target of Action
Pyrrolidine-2-carboxamide is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases Pyrrolidine derivatives have been reported to exhibit activity against various targets, including ck1γ and ck1ε .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with a variety of enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins, leading to the therapeutic effects of the compounds .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that Pyrrolidine-2-carboxamide may influence multiple biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives have been studied, which could provide insights into their pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been reported to exhibit nanomolar activity against certain targets, suggesting potent biological effects . Moreover, some pyrrolidine derivatives have shown potent antitumor activity, suggesting potential applications in cancer therapy .
Action Environment
The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates, indicating that the molecular environment could influence the compound’s action .
将来の方向性
特性
IUPAC Name |
pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNHYLEOZPXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973828 | |
| Record name | Pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
58274-20-7 | |
| Record name | Pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide impact hepatocellular carcinoma cells?
A1: Research indicates that this specific pyrrolidine-2-carboxamide derivative inhibits the growth of HepG2 cells (a human hepatocellular carcinoma cell line) in a dose- and time-dependent manner. [, ] This effect is attributed to the compound's ability to induce apoptosis, a form of programmed cell death, in these cancer cells. [, ] Further investigation revealed that this compound modulates the expression of various genes involved in apoptosis, including those belonging to the TNF, BCL2, IAP, and caspase families. [] This suggests that the compound affects both the extrinsic and intrinsic apoptotic signaling pathways. []
Q2: What is the molecular formula and weight of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide?
A2: The molecular formula for this compound is C12H14O5N2S, and its molecular weight is 310.33 g/mol. []
Q3: How was the structure of (Sa,S)-N-[2′-(4-methylphenylsulfonamido)-1,1′-binaphthyl-2′-yl]pyrrolidine-2-carboxamide confirmed?
A3: While specific characterization methods weren't detailed in the provided research for this compound, similar compounds were confirmed using techniques like NMR spectroscopy and elemental analysis. [, , , , ]
Q4: Was the stability of vildagliptin, a pyrrolidine-2-carboxamide drug, investigated under various conditions?
A4: Yes, research extensively explored the stability of vildagliptin. It was found to degrade under acidic, basic, and oxidative conditions, particularly at elevated temperatures. [] Degradation kinetics followed pseudo-first-order kinetics. [] Furthermore, the study examined its stability in the presence of excipients like lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone, revealing interactions mainly affecting the -NH- and CO groups of the drug molecule. []
Q5: Can pyrrolidine-2-carboxamide derivatives act as organocatalysts?
A5: Yes, certain derivatives, like (Sa,S)-N-[2′-(4-methylphenylsulfonamido)-1,1′-binaphthyl-2′-yl]pyrrolidine-2-carboxamide, demonstrate organocatalytic activity in direct asymmetric aldol reactions. []
Q6: Did researchers use computational methods to understand the binding of antagonists to the human V2-renal vasopressin receptor?
A6: Yes, molecular modeling was employed to visualize the binding site of six nonpeptide antagonists, including SR49059 [(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide)]. [] These models revealed that the binding site of these antagonists partially overlaps with that of arginine vasopressin, the natural ligand. [] Importantly, the models suggested that while arginine vasopressin binds to the extracellular surface of the V2 receptor, nonpeptide antagonists penetrate deeper into the receptor's transmembrane region. []
Q7: How does modifying the hydroxyl group in (S)-N-(2-(aminomethyl)-5-chlorobenzyl)-1-((R)-2-hydroxy-3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide impact its properties?
A7: Replacing the hydroxyl group with heterocycles in this compound led to improved chemical stability and pharmacokinetic profiles without significantly compromising its in vitro potency as a thrombin inhibitor. [] This modification strategy resulted in the identification of compound 10, which showed good selectivity over related serine proteases and in vivo efficacy in a rat arteriovenous shunt model. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




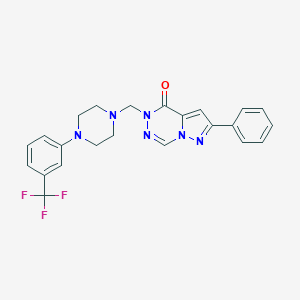

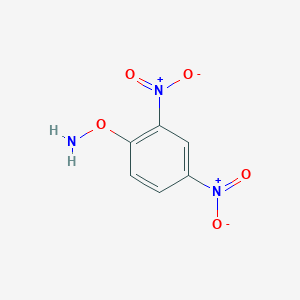


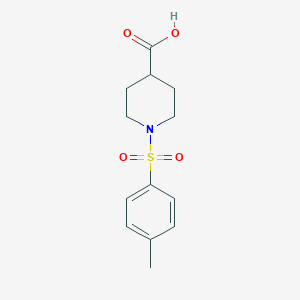
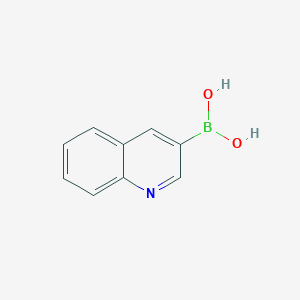

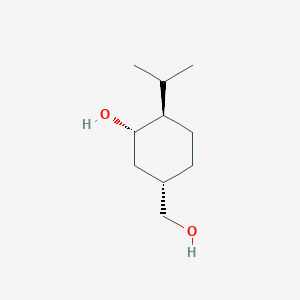
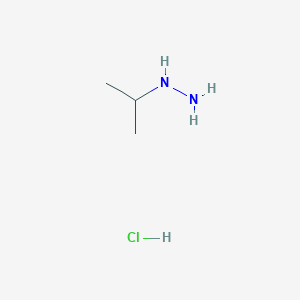
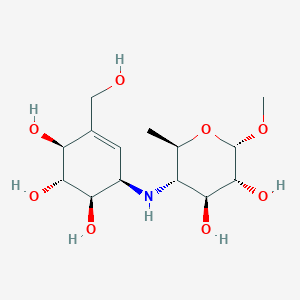
![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
